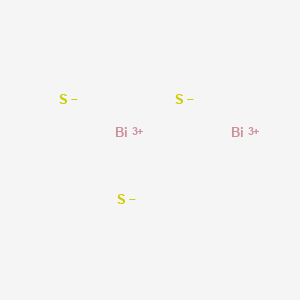

Bismuth(III) sulfide

説明

Bismuth(III) sulfide is a chemical compound composed of bismuth and sulfur with the chemical formula Bi2S3. It naturally occurs as the mineral bismuthinite. This compound is known for its brown powder appearance and is insoluble in water but soluble in acids . This compound is isostructural with stibnite, a form of antimony(III) sulfide, and has unique structural properties where bismuth atoms are in two different environments, both having seven-coordinate bismuth atoms .

Synthetic Routes and Reaction Conditions:

Reaction with Hydrogen Sulfide: this compound can be synthesized by reacting a bismuth(III) salt with hydrogen sulfide. The reaction is as follows: [ 2 \text{Bi}^{3+} + 3 \text{H}_2\text{S} \rightarrow \text{Bi}_2\text{S}_3 + 6 \text{H}^+ ]

Reaction of Elemental Bismuth and Sulfur: Another method involves the reaction of elemental bismuth with elemental sulfur in an evacuated silica tube at 500°C for 96 hours: [ 2 \text{Bi} + 3 \text{S} \rightarrow \text{Bi}_2\text{S}_3 ]

Industrial Production Methods:

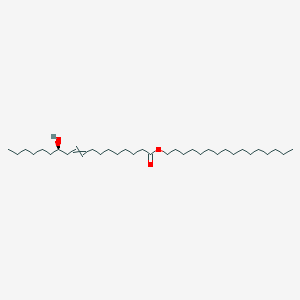

Hydrothermal Synthesis: this compound nanorods can be prepared from bismuth(III) monosalicylate and thioglycolic acid through a hydrothermal reaction in water at 180°C.

Solvothermal Synthesis: this compound nanoparticles can be synthesized using bismuth diethyldithiocarbamate as a single-source precursor.

Types of Reactions:

Reaction with Acids: this compound reacts with acids to produce hydrogen sulfide gas, which has a characteristic odor.

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific details on these reactions are less commonly documented.

Common Reagents and Conditions:

Acids: Common acids used in reactions with this compound include hydrochloric acid and sulfuric acid.

Temperature and Pressure: Reactions often require elevated temperatures and controlled environments, such as evacuated silica tubes for high-temperature reactions.

Major Products:

Hydrogen Sulfide Gas: Produced when this compound reacts with acids.

Other Bismuth Compounds: this compound serves as a starting material for synthesizing various bismuth compounds.

科学的研究の応用

Bismuth(III) sulfide has a wide range of applications in scientific research:

Photocatalysis: Used in the degradation of organic pollutants like methylene blue due to its non-toxicity and chemical stability.

Biomedical Applications: Bismuth-based nanoparticles, including this compound, are used in cancer therapy, photothermal and radiation therapy, multimodal imaging, theranostics, drug delivery, biosensing, and tissue engineering

Energy Storage: this compound nanoparticles exhibit excellent supercapacitor behavior, making them suitable for energy storage devices.

作用機序

The exact mechanism of action of bismuth(III) sulfide in various applications is not fully understood. it is known that bismuth ions can bind to proteins and inhibit enzymes such as urease and fumarase . In biomedical applications, bismuth-based nanoparticles exhibit desirable properties such as high X-ray attenuation, near-infrared absorbance, and excellent light-to-heat conversion efficiency .

類似化合物との比較

Bismuth(III) Oxide (Bi2O3): Used in similar applications but has different chemical properties and reactivity.

Bismuth Selenide (Bi2Se3): Shares structural similarities but has distinct electronic properties.

Bismuth Telluride (Bi2Te3): Known for its thermoelectric properties, making it useful in different applications compared to bismuth(III) sulfide.

Uniqueness: this compound is unique due to its specific structural properties, non-toxicity, and stability, making it highly suitable for photocatalytic and biomedical applications. Its ability to form nanostructures further enhances its versatility in scientific research.

特性

IUPAC Name |

dibismuth;trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Bi.3S/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRGZHRFBQOYPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[S-2].[S-2].[S-2].[Bi+3].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi2S3 | |

| Record name | bismuth(III) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bismuth(III)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1345-07-9 (Bi2S3) | |

| Record name | Bismuth sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012048349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601014434 | |

| Record name | Dibismuth trisulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12048-34-9, 1345-07-9 | |

| Record name | Bismuth sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012048349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibismuth trisulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibismuth trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZC47M60X8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

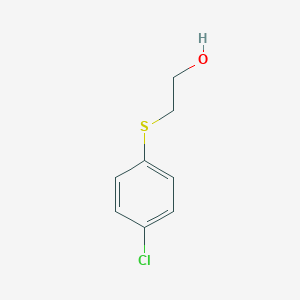

![9-Phosphabicyclo[3.3.1]nonane](/img/structure/B88094.png)